2-(1-(t-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid
Overview
Description
2-(1-(t-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid is a chemical compound with the CAS Number: 889953-29-1 . It has a molecular weight of 291.35 and its IUPAC name is 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid . The compound is typically stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-8-11(10-17)12-6-4-5-7-13(12)14(18)19/h4-7,11H,8-10H2,1-3H3,(H,18,19) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 291.35 .Scientific Research Applications
Drug Discovery
The compound “2-(1-(t-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid” contains a pyrrolidine ring . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis of Biologically Active Compounds
Pyrrolidine derivatives, including the compound , are used in the synthesis of bioactive molecules with target selectivity . These molecules have been described in the literature from 2015 to date .
Influence of Steric Factors on Biological Activity
The pyrrolidine ring in “2-(1-(t-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid” can influence the biological activity of the compound . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Design of New Pyrrolidine Compounds
This compound can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Early Discovery Research
“2-(1-(t-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid” is provided to early discovery researchers as part of a collection of unique chemicals . It’s used in the early stages of drug discovery and development .
Modification of Physicochemical Parameters
The introduction of heteroatomic fragments in molecules like “2-(1-(t-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid” is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Safety and Hazards
properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-8-11(10-17)12-6-4-5-7-13(12)14(18)19/h4-7,11H,8-10H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEBKWUFRVXIRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)benzoic acid |
Synthesis routes and methods
Procedure details
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